molecular formula C13H11LiO2S B14664747 Lithium, [phenyl(phenylsulfonyl)methyl]- CAS No. 51346-95-3

Lithium, [phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14664747
CAS No.: 51346-95-3
M. Wt: 238.3 g/mol
InChI Key: DSBQDSIHFCDJQO-UHFFFAOYSA-N
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Description

Lithium, [phenyl(phenylsulfonyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions. It is commonly used as a nucleophile in organic synthesis, facilitating the formation of complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, [phenyl(phenylsulfonyl)methyl]- typically involves the reaction of a phenyl halide with lithium metal. The reaction can be represented as follows: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine . Another method involves the metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]

Industrial Production Methods

Industrial production of Lithium, [phenyl(phenylsulfonyl)methyl]- often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to stabilize the organolithium compound during the reaction .

Chemical Reactions Analysis

Types of Reactions

Lithium, [phenyl(phenylsulfonyl)methyl]- undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Replaces halogens in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic groups.

Common Reagents and Conditions

Common reagents used in reactions with Lithium, [phenyl(phenylsulfonyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving Lithium, [phenyl(phenylsulfonyl)methyl]- include alcohols, substituted aromatic compounds, and complex organic molecules with multiple carbon-carbon bonds .

Scientific Research Applications

Lithium, [phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Lithium, [phenyl(phenylsulfonyl)methyl]- exerts its effects involves the formation of a carbanion, which acts as a nucleophile. This nucleophilic character allows it to attack electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and halides, where the compound participates in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium, [phenyl(phenylsulfonyl)methyl]- is unique due to its high reactivity and stability compared to other organolithium compounds. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

51346-95-3

Molecular Formula

C13H11LiO2S

Molecular Weight

238.3 g/mol

IUPAC Name

lithium;benzenesulfonylmethylbenzene

InChI

InChI=1S/C13H11O2S.Li/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-11H;/q-1;+1

InChI Key

DSBQDSIHFCDJQO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[CH-]S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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